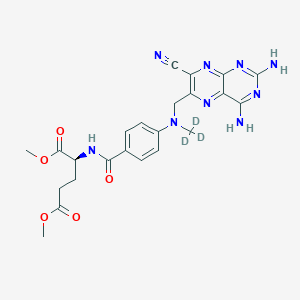
(3S)-1,1-Dimethoxy-3-nonanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-1,1-Dimethoxy-3-nonanol is an organic compound with the molecular formula C11H24O3 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1,1-Dimethoxy-3-nonanol typically involves the reduction of a suitable precursor. One common method is the reduction of a ketone intermediate using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One approach could be the use of biocatalysts or engineered microorganisms to catalyze the reduction process. This method offers advantages such as higher selectivity, milder reaction conditions, and reduced environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-1,1-Dimethoxy-3-nonanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: Further reduction can lead to the formation of alkanes.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
(3S)-1,1-Dimethoxy-3-nonanol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism by which (3S)-1,1-Dimethoxy-3-nonanol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R)-1,1-Dimethoxy-3-nonanol: The enantiomer of (3S)-1,1-Dimethoxy-3-nonanol, with similar chemical properties but different biological activities.
1,1-Dimethoxy-2-nonanol: A structural isomer with different physical and chemical properties.
1,1-Dimethoxy-3-decanol: A homologous compound with a longer carbon chain.
Uniqueness
This compound is unique due to its specific stereochemistry, which can lead to different interactions in biological systems compared to its enantiomer or structural isomers. This uniqueness makes it valuable in asymmetric synthesis and chiral resolution processes.
Propriétés
Formule moléculaire |
C11H24O3 |
|---|---|
Poids moléculaire |
204.31 g/mol |
Nom IUPAC |
(3S)-1,1-dimethoxynonan-3-ol |
InChI |
InChI=1S/C11H24O3/c1-4-5-6-7-8-10(12)9-11(13-2)14-3/h10-12H,4-9H2,1-3H3/t10-/m0/s1 |
Clé InChI |
GCXUFNVYAOVXOV-JTQLQIEISA-N |
SMILES isomérique |
CCCCCC[C@@H](CC(OC)OC)O |
SMILES canonique |
CCCCCCC(CC(OC)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


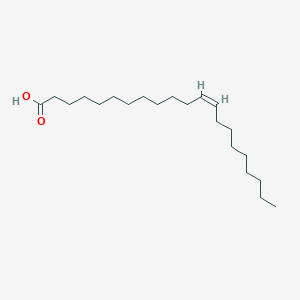
![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B15290112.png)
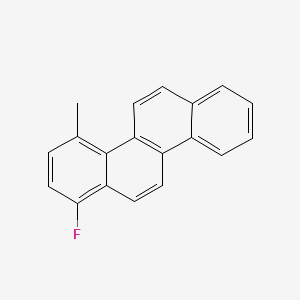

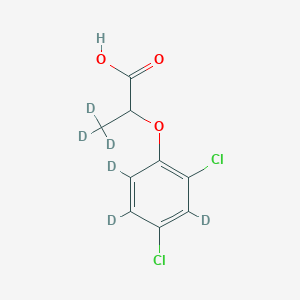

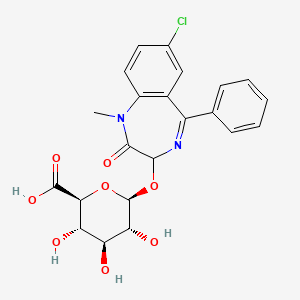
![6-{[3-(Trifluoromethyl)phenyl]sulfonyl}-2,4-quinazolinediamine](/img/structure/B15290151.png)
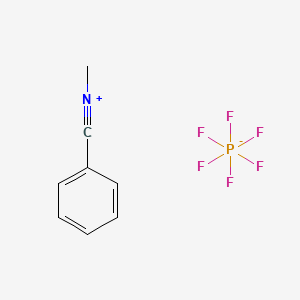
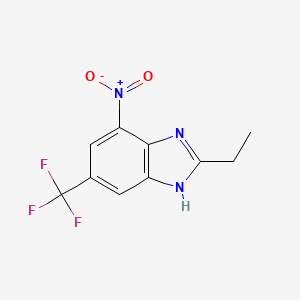

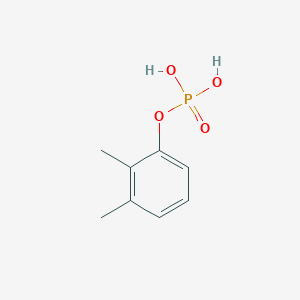
![Perfluorobicyclo[2.2.0]hexa-2,5-diene](/img/structure/B15290164.png)
